molecular formula C22H16BrN3O2S2 B470292 N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea CAS No. 445415-97-4

N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea

Cat. No.: B470292
CAS No.: 445415-97-4
M. Wt: 498.4g/mol
InChI Key: MCUYRBLOFHFVMK-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that features a brominated benzamide core, a methoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets:

Properties

CAS No.

445415-97-4

Molecular Formula

C22H16BrN3O2S2

Molecular Weight

498.4g/mol

IUPAC Name

5-bromo-2-methoxy-N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C22H16BrN3O2S2/c1-28-19-10-9-14(23)11-17(19)20(27)25-21(29)26-22-24-18(12-30-22)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H2,24,25,26,27,29)

InChI Key

MCUYRBLOFHFVMK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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